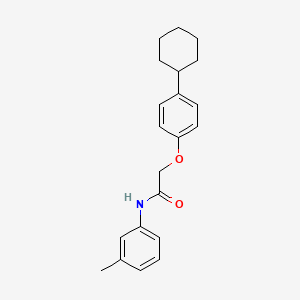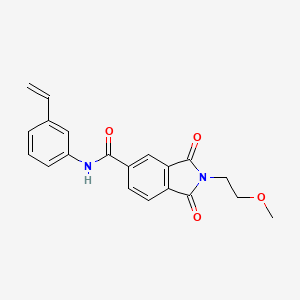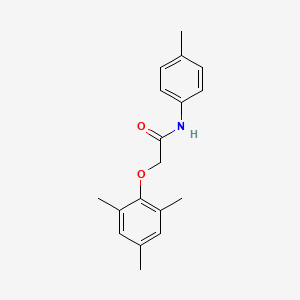![molecular formula C28H19N3O3 B5138264 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has been found to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity. This compound has been found to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to possess anti-viral properties against HIV-1 and HCV. However, the exact mechanism of action and the physiological effects of this compound in vivo are yet to be fully elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in bulk quantities with high purity. It has been extensively studied for its potential therapeutic applications and has been found to possess several biological activities. However, there are also some limitations for lab experiments. This compound is a relatively new compound and its exact mechanism of action and physiological effects in vivo are yet to be fully elucidated. In addition, the synthesis of this compound involves several chemical steps and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide. Further studies are needed to fully elucidate the mechanism of action and physiological effects of this compound in vivo. In addition, the potential therapeutic applications of this compound need to be further explored. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Furthermore, the synthesis of this compound can be optimized for higher yield and purity, and analogs of this compound can be synthesized to explore their biological activities. Overall, the study of this compound holds great promise for the development of novel therapeutics for the treatment of inflammatory diseases, cancer, and viral infections.
Synthesemethoden
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the formation of a quinoline ring by the condensation of 2-aminobenzophenone with 2-pyridinecarboxaldehyde. This is followed by the introduction of a methoxy group at the dibenzo[b,d]furan moiety and the final step involves the coupling of the carboxylic acid group with an amine to form the amide linkage. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to possess anti-viral properties against HIV-1 and HCV.
Eigenschaften
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c1-33-27-15-19-18-9-3-5-12-25(18)34-26(19)16-24(27)31-28(32)20-14-23(22-11-6-7-13-29-22)30-21-10-4-2-8-17(20)21/h2-16H,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZJXOCIHFYWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![N'-(2-methoxyethyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138206.png)
amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)

![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
